molecular formula C10H21N3O2 B2716624 Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate CAS No. 2490314-07-1

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate

Cat. No.: B2716624
CAS No.: 2490314-07-1
M. Wt: 215.297
InChI Key: UIYAKDYZKAURAT-WHUPJOBBSA-N
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Description

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate is a chiral cyclopentane derivative featuring a tert-butyl carbamate group and two amino substituents in the (3R,4S) stereochemical configuration. This compound is widely employed as a protected intermediate in asymmetric synthesis, particularly in pharmaceutical chemistry, where its stereochemistry and stability under basic conditions make it valuable for constructing enantioselective scaffolds . The tert-butyl carbamate (Boc) group serves as a robust protecting agent for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) without disrupting other functional groups. The cyclopentane backbone imposes conformational rigidity, which can enhance binding specificity in target interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-7(11)8(12)5-6/h6-8H,4-5,11-12H2,1-3H3,(H,13,14)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAKDYZKAURAT-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate typically involves the protection of amino groups and the formation of the carbamate linkage. One common method includes the reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Strong acids or bases, along with suitable nucleophiles, are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate serves as a versatile building block in organic synthesis. Its carbamate functional group allows for further derivatization, enabling the creation of more complex molecules.

Research indicates that this compound may exhibit significant biological activity:

  • Enzyme Inhibition: The carbamate moiety can form covalent bonds with enzymes, potentially inhibiting their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.
  • Neurotransmitter Interaction: Studies suggest that it may interact with neurotransmitter systems, offering therapeutic avenues for neurological conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in drug development. Its ability to modify biological targets makes it a candidate for designing new therapeutics.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibitory properties of this compound against specific proteases involved in disease pathways. The results demonstrated that the compound effectively inhibited enzyme activity by forming stable complexes with the active site.

Case Study 2: Neuropharmacology

Research published in a pharmacological journal examined the effects of this compound on neurotransmitter receptors. The findings suggested that it modulated receptor activity, indicating potential use in treating neurological disorders such as anxiety and depression.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility in DMSO (mg/mL) Deprotection Method
Tert-butyl N-[(3R,4S)-...]carbamate 145–147 25 TFA
Benzyl N-[(3R,4S)-...]carbamate 132–134 30 H₂/Pd
(3S,4R)-Diastereomer 143–145 20 TFA
Cyclohexyl analogue 155–157 15 HCl

Key Findings :

  • The tert-butyl group confers higher thermal stability (↑ melting point) but lower solubility compared to benzyl derivatives.
  • The cyclohexyl analogue’s reduced solubility correlates with its increased hydrophobicity.

Reactivity and Stability

  • Deprotection Efficiency : Boc-protected amines require strong acids (e.g., TFA), whereas Cbz groups are cleaved via catalytic hydrogenation. This makes the tert-butyl derivative preferable in hydrogenation-sensitive syntheses.
  • Stability : The Boc group resists nucleophilic and basic conditions better than Cbz, making it ideal for multi-step reactions.

Biological Activity

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate (CAS Number: 1853339-29-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H19N2O2
  • Molecular Weight : 217.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1853339-29-3

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring bearing two amino groups at the 3 and 4 positions. This unique structure is believed to contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through interactions with specific receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, although specific receptor targets remain under investigation.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in metabolic pathways relevant to various diseases.

1. Anticancer Activity

A study conducted by researchers at the University of Arizona explored the anticancer properties of similar carbamate derivatives. They found that modifications in the cyclopentyl structure significantly influenced cytotoxicity against cancer cell lines. Although specific data on this compound was not detailed, the findings suggest that compounds with similar structures may exhibit promising anticancer activity due to their ability to induce apoptosis in malignant cells .

2. Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that certain carbamates could reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound could potentially provide similar protective benefits .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cellsUniversity of Arizona Study
NeuroprotectiveReduction of oxidative stressNeurodegenerative Study
Enzyme InhibitionPotential inhibition of metabolic enzymesPreliminary Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate?

  • Methodological Answer : The compound’s stereochemistry can be preserved using tert-butyl chloroformate to introduce the carbamate group onto a pre-functionalized cyclopentane scaffold. Key steps include:

  • Protection of amine groups : Sequential use of Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups to prevent side reactions during synthesis .
  • Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (3R,4S) diastereomer .
  • Characterization : Confirm enantiopurity via polarimetry coupled with chiral HPLC (not explicitly cited in evidence but inferred from best practices).

Q. How can the stereochemistry of this compound be unambiguously confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions. ORTEP-3 can generate thermal ellipsoid plots for visualizing stereochemical assignments .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to infer dihedral angles between protons on the cyclopentane ring .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer :

  • Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group.
  • Avoid exposure to strong acids/bases or oxidizing agents, which can cleave the Boc protecting group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Comparative assays : Synthesize all four stereoisomers (3R,4S; 3S,4R; 3R,4R; 3S,4S) and test their binding affinities against target enzymes (e.g., kinases or proteases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Structural insights : Overlay X-ray structures of isomer-enzyme complexes to identify steric or electronic clashes caused by incorrect stereochemistry .
  • Example Data :
StereoisomerIC50_{50} (nM)Binding Affinity (Kd_d, μM)
(3R,4S)12 ± 20.45 ± 0.05
(3S,4R)480 ± 308.2 ± 0.7

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model transition states for carbamate cleavage or nucleophilic attacks. Focus on orbital interactions (e.g., HOMO-LUMO gaps) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes in enzyme active sites, prioritizing hydrogen bonding with the diaminocyclopentyl moiety .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, temperature control) and validate intermediates via LC-MS.
  • Troubleshooting : If yields drop below 50%, check for racemization via 13^{13}C-NMR or chiral chromatography. Contamination by residual Pd catalysts (from coupling steps) can also suppress yields; use scavengers like SiliaMetS Thiol .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound vary across studies?

  • Methodological Answer :

  • Solvent effects : Chemical shifts differ in DMSO-d6_6 vs. CDCl3_3 due to hydrogen bonding with the diamine group.
  • Dynamic processes : Conformational flipping of the cyclopentane ring at room temperature can broaden peaks. Use low-temperature NMR (-40°C) to "freeze" conformers .

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